Ethyl 3-chloro-2-hydroxypropanoate

Description

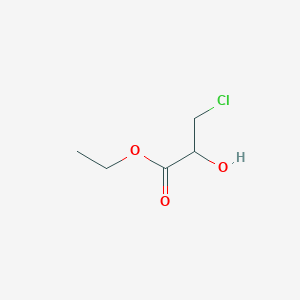

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXGLGKNUAYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatility of α Hydroxy β Halo Esters in Synthesis

At the heart of Ethyl 3-chloro-2-hydroxypropanoate's utility lies its classification as an α-hydroxy-β-halo ester. This class of compounds is renowned in organic synthesis for its capacity to serve as a flexible building block for a wide array of more complex molecules. The presence of two distinct reactive centers—the hydroxyl (-OH) group and the halogen (in this case, chlorine) atom—on adjacent carbon atoms, along with the ester functionality, allows for a variety of chemical transformations.

The Reformatsky reaction, a classic method for carbon-carbon bond formation, often utilizes α-halo esters to create β-hydroxy esters. numberanalytics.comnumberanalytics.com This reaction, first discovered by Sergey Reformatsky in 1887, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. numberanalytics.comnumberanalytics.com The resulting β-hydroxy esters are valuable precursors in the synthesis of natural products and pharmaceuticals. psiberg.com The general mechanism involves the formation of an organozinc reagent, which then adds to the carbonyl compound. wikipedia.org

The strategic placement of the hydroxyl and halo groups in α-hydroxy-β-halo esters provides a platform for chemists to introduce further functionality with a high degree of control over the stereochemistry of the final product. This makes them indispensable tools in the construction of intricate molecular architectures.

Ethyl 3 Chloro 2 Hydroxypropanoate: a Star Player in Synthesis and Biocatalysis

Ethyl 3-chloro-2-hydroxypropanoate stands out as a particularly important member of the α-hydroxy-β-halo ester family. Its specific structure has been pivotal in both traditional organic synthesis and modern biocatalytic applications.

In advanced organic synthesis, this compound serves as a crucial precursor for various valuable molecules. For instance, it is a key starting material for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, an important intermediate for several pharmaceutical compounds. acs.org The ability to selectively manipulate the chloro and hydroxyl groups allows for the construction of chiral molecules with high enantiomeric purity, a critical aspect of drug development.

The field of biocatalysis has also embraced this compound's precursor, ethyl 3-chloro-2-oxopropanoate. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The reduction of ethyl 3-chloro-2-oxopropanoate to this compound is a well-studied biocatalytic process. For example, various microorganisms and their enzymes have been shown to effectively catalyze this reduction.

Notably, the lipase-catalyzed esterification of β-chloro lactic acid with ethanol (B145695) can produce its ethyl ester. biotrans2019.com Furthermore, research has demonstrated the use of reductases from various sources, including Candida magnoliae and E. coli, for the efficient synthesis of chiral hydroxy esters from their corresponding ketoesters. nih.gov For instance, an NADH-dependent reductase from Candida magnoliae overexpressed in E. coli has been used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov Similarly, fungi have been shown to stereoselectively reduce ethyl 4-chloro-3-oxobutanoate. nih.gov

The enantiopure products of these biocatalytic reductions are highly sought after. For example, enantiopure (R)-ethyl 2-acetoxy-3-iodopropanoate, a derivative, is utilized in the preparation of [18F]-β-fluorolactate for positron emission tomography (PET) imaging. biotrans2019.com

Current Research and Future Outlook

Biocatalytic and Chemoenzymatic Approaches to Enantiopure this compound

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. Enzymes, particularly lipases and reductases, have been successfully employed in the synthesis of chiral this compound.

Lipase-Catalyzed Acyl Transfer Reactions and Enantioselective Resolution

Lipases are widely used for the kinetic resolution of racemic mixtures through enantioselective acylation or esterification. In the context of this compound, this involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase (B570770), acylating agent, and solvent is crucial for achieving high enantiomeric excess (ee) and conversion rates.

For instance, lipases from Pseudomonas and Burkholderia families have shown suitability for the enantioselective acylation of similar hydroxy esters. osaka-u.ac.jp The use of vinyl acetate (B1210297) as an acylating agent is common in these reactions. osaka-u.ac.jp The efficiency of the resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to differentiate between the two enantiomers.

A study on the enzymatic transesterification of a similar compound, ethyl 3-hydroxy-3-phenylpropionate (B1262273), demonstrated that using different lipases and acylating agents could achieve high enantiomeric excess. google.com For example, with vinyl propionate (B1217596) as the acylating agent, a conversion of 52.1% resulted in (S)-ethyl 3-hydroxy-3-phenylpropionate with 99.9% ee. google.com

Enzyme-Mediated Esterification of β-Chloro Lactic Acid

The direct esterification of β-chloro lactic acid with ethanol (B145695), catalyzed by enzymes, presents a more direct route to this compound. This approach avoids the need for a resolution step, provided the enzyme exhibits high stereoselectivity for the acid. Lipases and esterases are the primary enzymes used for this transformation. google.com

The reaction is typically carried out in an organic solvent to shift the equilibrium towards the ester product. However, the presence of the acidic substrate can lead to enzyme inactivation. google.com To overcome this, specific solvents that mitigate the inhibitory effects of lactic acid, such as tert-butyl methyl ether, have been identified. google.com For example, using Novozyme 435, an immobilized lipase, in tert-butyl methyl ether allowed for ester synthesis even at high lactic acid concentrations, reaching a maximum yield at 2.5 M lactic acid. google.com

The table below summarizes the effect of different solvents on the enzyme-mediated esterification of lactic acid.

| Solvent | Maximum Lactic Acid Concentration for Ester Synthesis |

| tert-Butyl methyl ether | 2.5 M |

| Methyl isobutyl ketone | < 2.5 M |

| Diethyl ether | < 2.5 M |

| 1,4-Dioxane (B91453) | 2.5 M |

| Tetrahydrofuran | 2.5 M |

This data is based on the synthesis of ethyl lactate (B86563) from lactic acid and may be indicative of trends for the synthesis of this compound. google.com

Stereocontrol and Efficiency in Biocatalytic Syntheses

Achieving high stereocontrol and efficiency in biocatalytic syntheses is paramount. This often involves the use of whole-cell biocatalysts or purified enzymes, sometimes with cofactor regeneration systems. For the synthesis of similar chiral halohydrins, such as (S)-4-chloro-3-hydroxybutanoate ethyl ester, recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have been used. nih.gov This system achieved an impressive >99% enantiomeric excess and a high product concentration. nih.gov

The choice of the biocatalyst and reaction conditions can be manipulated to produce either enantiomer of the desired product. For example, in the reduction of ethyl 4-chloro-3-oxobutanoate, different yeast species can produce the (S)-enantiomer with high optical purity (92–99% ee). researchgate.net Furthermore, by modifying reaction conditions, some yeasts like Saccharomyces cerevisiae can be directed to produce either the (R)- or (S)-enantiomer. researchgate.net This flexibility highlights the power of biocatalysis in achieving complete stereocontrol.

Chemo-Synthetic Pathways for this compound

While biocatalytic methods offer excellent stereoselectivity, chemo-synthetic pathways remain crucial for large-scale production and for instances where enzymatic methods are not feasible. These methods focus on optimizing reaction conditions to maximize yield and purity.

Esterification Procedures and Optimization for Yield and Purity

The direct esterification of 3-chloro-2-hydroxypropanoic acid with ethanol is a common chemo-synthetic route. This acid-catalyzed reaction is an equilibrium process, and strategies to drive the reaction towards the product are necessary. These include using an excess of one reactant or removing the water formed during the reaction.

Systematic studies on the synthesis of ethyl acetate, a structurally similar ester, have shown that factors like the molar ratio of reactants, catalyst dosage, reaction temperature, and purification methods significantly impact yield and purity. hillpublisher.com For instance, using concentrated sulfuric acid as a catalyst, an optimal reaction temperature of 80-85°C was identified for ethyl acetate synthesis. hillpublisher.com Washing the crude product with saturated calcium chloride solution was also found to be effective in removing unreacted ethanol and improving purity. hillpublisher.com

The table below outlines key parameters and their effects on the esterification process, based on the synthesis of ethyl acetate.

| Parameter | Optimal Condition/Finding | Impact |

| Molar ratio of ethanol to acetic acid | - | Key in controlling productivity and purity. hillpublisher.com |

| Catalyst (Conc. H₂SO₄) Dosage | 5 mL for a specific scale | Achieved 71.05% productivity. hillpublisher.com |

| Reaction Temperature | 80-85°C | Optimal for high conversion rates. hillpublisher.com |

| Reactant Feeding Rate | 1-3 drops per second | Contributes to high theoretical conversion. hillpublisher.com |

| Purification | Washing with sat. CaCl₂ solution (≥ 2 times) | Reduces ethanol content, increases purity. hillpublisher.com |

This data for ethyl acetate synthesis provides a general framework for optimizing the synthesis of this compound.

Regioselective and Stereoselective Chemical Preparations

Achieving regioselectivity and stereoselectivity in the chemical synthesis of this compound is more challenging than in biocatalytic routes. However, specific reagents and reaction conditions can be employed to control the outcome.

For the chlorination of a hydroxy ester, a mild and neutral method using indium trichloride (B1173362) (InCl₃) as a catalyst with chlorodimethylsilane (B94632) (HSiMe₂Cl) has been reported to be effective, even for acid-sensitive substrates. orgsyn.org This method avoids the formation of elimination byproducts that can occur with traditional chlorinating agents like PCl₃ or PCl₅. orgsyn.org The reaction proceeds in high yield and can be applied to various secondary alcohols. orgsyn.org

Stereoselective chemical reductions of the corresponding ketoester, ethyl 3-chloro-2-oxopropanoate, can also be employed to produce the desired hydroxy ester. This often requires the use of chiral reducing agents or catalysts to control the stereochemistry of the newly formed hydroxyl group. While specific examples for ethyl 3-chloro-2-oxopropanoate are not detailed in the provided context, this approach is a standard strategy in asymmetric synthesis.

Comparison of Chemical and Biocatalytic Synthetic Strategies

The synthesis of enantiomerically pure this compound, a valuable chiral building block, can be achieved through both traditional chemical methods and modern biocatalytic routes. Each strategy possesses distinct characteristics concerning stereoselectivity, yield, reaction conditions, and environmental impact. While chemical synthesis offers established pathways, biocatalysis has emerged as a powerful alternative, often providing superior efficiency and selectivity.

Chemical Synthetic Approaches

More direct chemical methods for chlorination exist but also face challenges. For instance, the direct chlorination of a β-hydroxy ester to a β-chloro ester using traditional reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) is often plagued by low yields and the formation of elimination byproducts. orgsyn.org Advanced methods using milder Lewis acids, such as indium(III) chloride (InCl₃) with a silane (B1218182) reducing agent, can achieve very high yields (e.g., 94%) for the chlorination of a related phenyl-substituted hydroxypropanoate, but this process does not confer stereoselectivity and produces a racemic product. orgsyn.org Achieving high enantioselectivity through purely chemical means typically necessitates the use of complex and expensive chiral auxiliaries or catalysts, adding to the process complexity. nih.gov

Biocatalytic Synthetic Approaches

In contrast, biocatalytic strategies, particularly the asymmetric reduction of a prochiral ketone, offer a highly efficient and direct route to enantiopure hydroxy esters. This approach utilizes enzymes, most commonly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction of a keto-ester precursor like ethyl 3-chloro-2-oxopropanoate.

Research has extensively documented the synthesis of the analogous (S)-ethyl 4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate (COBE) using engineered microorganisms. For example, a robust NADH-dependent reductase from Candida magnoliae expressed in Escherichia coli can asymmetrically reduce high concentrations of the keto-ester substrate to the desired (S)-alcohol with a yield greater than 99% and an exceptional enantiomeric excess (e.e.) of over 99.9%. nih.gov The reaction proceeds under mild conditions and is completed within 14 hours. nih.gov

To make these enzymatic processes economically feasible, they are often designed with a cofactor regeneration system. In many whole-cell biocatalysis setups, a second enzyme, such as glucose dehydrogenase (GDH), is co-expressed. google.com This allows for the continuous regeneration of the expensive NADPH or NADH cofactor using a cheap sacrificial substrate like glucose. google.commdpi.com Such systems simplify the process to a one-step synthesis in an aqueous medium at or near room temperature (e.g., 28-33 °C), eliminating the need for harsh reagents and complex purification steps like rectification. google.com

Summary of Comparative Data

The following table summarizes the key performance indicators for representative chemical and biocatalytic synthetic strategies for producing chiral chloro-hydroxypropanoates or their close analogs.

| Parameter | Chemical Strategy (Racemic Route) | Chemical Strategy (Multi-step) | Biocatalytic Strategy (Whole-Cell) |

| Catalyst/Reagent | Sodium Borohydride | NaCN, HCl, Ethanol | Recombinant E. coli with KRED/GDH |

| Substrate | Ethyl 4-chloroacetoacetate | Epichlorohydrin | Ethyl 4-chloroacetoacetate |

| Stereoselectivity | Racemic (0% e.e.) | Racemic | High (>99.9% e.e.) |

| Molar Yield | ~82% (before resolution) | ~49% (overall) | >99% |

| Reaction Steps | 2 (Reduction + Resolution) | Multiple | 1 (Asymmetric Reduction) |

| Conditions | Chemical solvents, potential for cryogenic temperatures | Harsh reagents (NaCN) | Aqueous medium, 28-33°C, neutral pH |

| Key Disadvantage | Low final yield of pure enantiomer | Process complexity, hazardous reagents | Enzyme stability/cost (mitigated by whole-cell systems) |

| Reference | google.com | google.com | google.comnih.gov |

Utilization as a Chiral Building Block in Asymmetric Synthesis

The stereogenic center at the C-2 position of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. Its application as a chiral building block is pivotal in the construction of complex molecular architectures with defined stereochemistry.

Precursor to Enantiopure β-Halolactates and Related Chiral Auxiliaries

While direct studies on the conversion of this compound to other β-halolactates are not extensively documented, its structure suggests its potential as a precursor to such compounds through nucleophilic substitution reactions. The chloro group can, in principle, be displaced by other halides to furnish the corresponding β-bromo- or β-iodo-lactates. These β-halolactates are themselves valuable chiral building blocks.

Furthermore, the core structure of this compound can be conceptually linked to the synthesis of chiral auxiliaries. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Although direct use of this compound as a chiral auxiliary is not a common application, its derivatives, obtained through modification of the hydroxyl and chloro groups, could potentially serve this purpose. For instance, conversion to more sterically demanding ethers or esters at the hydroxyl position could influence the facial selectivity of reactions at other sites within a molecule.

Synthesis of Radiopharmaceutical Precursors (e.g., [¹⁸F]-β-fluorolactate for PET imaging)

The development of radiolabeled tracers for Positron Emission Tomography (PET) is a critical area of medical research. One such tracer, (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac), has been synthesized and validated for monitoring lactate uptake in tumors. shout.educationmasterorganicchemistry.comyoutube.com While the reported synthesis of [¹⁸F]-FLac starts from benzyl (B1604629) oxirane-2-carboxylate, the underlying principle of nucleophilic opening of an epoxide with [¹⁸F]fluoride is analogous to a potential synthetic route starting from this compound.

A plausible synthetic strategy would involve the direct nucleophilic substitution of the chloride in this compound with [¹⁸F]fluoride. This reaction would offer a direct pathway to [¹⁸F]-β-fluorolactate, a key radiopharmaceutical precursor. The general conditions for such a reaction would involve a source of [¹⁸F]fluoride, typically produced in a cyclotron, and a suitable solvent system to facilitate the Sₙ2 displacement of the chloride. shout.education

| Precursor | Potential Product | Application |

| This compound | [¹⁸F]-3-fluoro-2-hydroxypropanoate | PET Imaging Tracer |

Stereoselective Access to Vicinal Dihydroxy and Epoxy Compounds

The chloro and hydroxyl groups in this compound are in a vicinal (1,2) relationship, making it an ideal precursor for the stereoselective synthesis of vicinal dihydroxy and epoxy compounds.

Vicinal Dihydroxy Compounds: The chloro group can be displaced by a hydroxide (B78521) ion or a protected hydroxyl equivalent through an Sₙ2 reaction. This would lead to the formation of a vicinal diol. The stereochemistry of the starting material would dictate the stereochemistry of the resulting diol. For instance, starting with an (R)-enantiomer of this compound would lead to a specific diastereomer of the resulting triol (after ester hydrolysis). The synthesis of vicinal diols is of great interest as this motif is present in numerous natural products. wikipedia.org

Epoxy Compounds: Intramolecular cyclization of this compound under basic conditions can lead to the formation of an epoxide. The hydroxyl group, upon deprotonation, can act as an internal nucleophile, displacing the adjacent chloride to form a three-membered ether ring. This intramolecular Williamson ether synthesis is a common method for epoxide formation from halohydrins. The resulting glycidic ester is a valuable intermediate for the synthesis of various complex molecules. The stereochemistry of the epoxide would be determined by the stereochemistry of the starting chlorohydrin.

Derivatization Reactions and Functional Group Interconversions

The presence of two distinct functional groups in this compound allows for a wide array of derivatization reactions, further expanding its synthetic utility.

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility as a building block.

Reaction with Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and can readily displace the chloride to form an azido-substituted product. masterorganicchemistry.com This reaction is typically carried out using sodium azide in a polar aprotic solvent. The resulting ethyl 3-azido-2-hydroxypropanoate is a versatile intermediate that can be further transformed, for example, by reduction of the azide to an amine.

Reaction with Amines: Amines can also act as nucleophiles to displace the chloride, leading to the formation of amino-substituted products. shout.educationwyzant.com The reaction of this compound with an amine would yield the corresponding 3-amino-2-hydroxypropanoate derivative. This provides a direct route to chiral β-amino-α-hydroxy acids, which are important components of many biologically active molecules.

| Nucleophile | Product | Reaction Type |

| Azide (N₃⁻) | Ethyl 3-azido-2-hydroxypropanoate | Sₙ2 |

| Amine (R-NH₂) | Ethyl 3-amino-2-hydroxypropanoate | Sₙ2 |

Reactions of the Hydroxyl Group (e.g., Esterification, Oxidation)

The secondary hydroxyl group in this compound can undergo a variety of standard transformations.

Esterification: The hydroxyl group can be acylated to form an ester. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation can be used to protect the hydroxyl group during subsequent reactions or to introduce a new functional moiety into the molecule.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding α-keto ester, ethyl 3-chloro-2-oxopropanoate. A variety of oxidizing agents can be employed for this transformation, such as Swern oxidation or the use of Dess-Martin periodinane, which are known for their mild conditions and high yields in oxidizing sensitive substrates. The resulting α-keto ester is a highly reactive species and can participate in a range of further synthetic transformations.

| Reaction | Reagents | Product |

| Esterification | Acyl chloride, Base | Ethyl 3-chloro-2-acyloxypropanoate |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Ethyl 3-chloro-2-oxopropanoate |

Hydrolysis and Transesterification Pathways

The ester and alcohol functionalities of this compound suggest its susceptibility to hydrolysis and transesterification reactions, common pathways for modifying esters.

Hydrolysis:

The hydrolysis of this compound would involve the cleavage of the ester bond in the presence of water, typically catalyzed by an acid or a base, to yield 3-chloro-2-hydroxypropanoic acid and ethanol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol would yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. The reaction is typically irreversible due to the final deprotonation step. google.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction can also be catalyzed by either acids or bases. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For instance, reacting this compound with benzyl alcohol in the presence of a suitable catalyst would be expected to produce Benzyl 3-chloro-2-hydroxypropanoate and ethanol.

Catalyst-Mediated Transformations and Mechanistic Insights

The presence of a chlorine atom, a hydroxyl group, and an ester functionality makes this compound a potentially versatile substrate for various catalyst-mediated transformations, enabling the synthesis of more complex molecules.

Intramolecular Cyclization (Epoxidation):

One of the most characteristic reactions of α-halo-β-hydroxy esters is their conversion to α,β-epoxy esters (glycidic esters) through an intramolecular Williamson ether synthesis, often referred to as a Darzens-type reaction. chemicalbook.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 reaction to form a three-membered epoxide ring. This would convert this compound into ethyl glycidate. The stereochemistry of the starting material would influence the stereochemistry of the resulting epoxide.

Catalytic Reduction and Dehalogenation:

The chlorine atom can be removed through catalytic hydrogenation (hydrogenolysis) using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. This would result in the formation of Ethyl 2-hydroxypropanoate. The conditions for such a reaction would need to be carefully controlled to avoid the reduction of the ester group.

Cross-Coupling Reactions:

While less common for alkyl chlorides compared to bromides or iodides, palladium-catalyzed cross-coupling reactions could potentially be employed to form a new carbon-carbon bond at the chlorinated position. nih.govyoutube.com These reactions, such as the Suzuki or Stille couplings, would require specific catalytic systems to activate the C-Cl bond and couple it with an organometallic reagent.

Organocatalysis:

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.govyoutube.com Chiral amines, for instance, can be used to catalyze aldol (B89426) or Michael reactions. While direct organocatalytic transformations starting from this compound are not documented, its derivatives could potentially participate in such reactions. For example, oxidation of the hydroxyl group to a ketone would yield an α-chloro-β-keto ester, a substrate amenable to various organocatalyzed asymmetric reactions.

Mechanistic and Theoretical Investigations of Reactions Involving Ethyl 3 Chloro 2 Hydroxypropanoate

Mechanistic Elucidation of Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of enantiomerically pure compounds. Hydrolases, particularly lipases and esterases, are frequently employed for the kinetic resolution of racemic esters like ethyl 3-chloro-2-hydroxypropanoate. The elucidation of the reaction mechanism at the molecular level is key to understanding the high selectivity observed in these enzymatic transformations.

The catalytic activity of these hydrolases typically relies on a catalytic triad , most commonly composed of serine, histidine, and aspartate or glutamate residues within the enzyme's active site. The reaction mechanism for the hydrolysis of an ester substrate proceeds through a two-step process involving an acyl-enzyme intermediate.

Step-by-step mechanism in the enzyme active site:

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate/glutamate residues through a charge-relay network, acts as a nucleophile. It attacks the carbonyl carbon of the ester group of this compound.

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonding with backbone amide groups in a region known as the oxyanion hole .

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ethoxy group. The ethoxy group is protonated by the histidine residue (acting as a general acid), and departs as ethanol (B145695). This results in the formation of a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate.

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, with the oxyanion again stabilized by the oxyanion hole.

Product Release and Enzyme Regeneration: This intermediate collapses, releasing the 3-chloro-2-hydroxypropanoic acid product and regenerating the active serine residue of the enzyme. The catalytic triad is thus restored to its original state, ready to process another substrate molecule.

The enantioselectivity of the enzyme is determined by the differential binding of the two enantiomers of this compound in the active site. The three-dimensional structure of the active site creates a chiral environment that preferentially accommodates one enantiomer over the other, leading to a faster reaction rate for the preferred enantiomer.

Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a significant role in the reactions of this compound. The presence of a chlorine atom and a hydroxyl group on adjacent carbons (a vicinal halohydrin motif) introduces specific electronic interactions that can affect reaction pathways and rates.

One important consideration is the gauche effect , which describes the tendency of certain substituents to favor a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°), despite potential steric hindrance. In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom or the carbonyl oxygen of the ester can stabilize gauche conformers. This conformational preference can influence the molecule's presentation to a catalyst or reagent.

Furthermore, the reactivity of the C-Cl bond can be influenced by hyperconjugation . The interaction between the filled σ orbitals of adjacent C-H or C-C bonds and the empty σ* orbital of the C-Cl bond can affect the bond's strength and susceptibility to nucleophilic attack. Similarly, the lone pairs on the hydroxyl oxygen can interact with the σ* orbital of the C-Cl bond, a type of interaction that can be considered a form of intramolecular nucleophilic assistance, potentially facilitating the displacement of the chloride ion.

The anomeric effect is another relevant stereoelectronic principle, typically discussed in the context of cyclic systems but also applicable to acyclic molecules with the general formula X-C-Y-R, where X and Y are heteroatoms. In this compound, interactions between the lone pairs of the ether oxygen of the ester group and the antibonding orbitals of adjacent bonds can influence the rotational barriers and preferred conformations around the ester functionality. These conformational preferences can, in turn, affect the accessibility of the carbonyl group to nucleophiles.

Reaction Kinetics and Thermodynamic Profiling of Key Transformations

The study of reaction kinetics provides quantitative insights into the rates of chemical transformations, while thermodynamic profiling helps to understand the energy changes and equilibrium positions of these reactions. For key transformations of this compound, such as enzymatic hydrolysis or nucleophilic substitution, these parameters are crucial for process optimization.

In the context of enzymatic kinetic resolution, the efficiency of the process is often described by the enantiomeric ratio (E) , which is a measure of the enzyme's ability to discriminate between the two enantiomers. The E-value is related to the Michaelis-Menten kinetic parameters for each enantiomer.

A hypothetical kinetic data table for the lipase-catalyzed hydrolysis of racemic this compound is presented below, illustrating the type of data that would be collected in such a study.

| Enantiomer | Vmax (μmol/min·mg) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| (R)-Ethyl 3-chloro-2-hydroxypropanoate | 15.2 | 5.8 | 12.7 | 2.19 x 10³ |

| (S)-Ethyl 3-chloro-2-hydroxypropanoate | 1.1 | 10.3 | 0.92 | 89.3 |

Thermodynamic data for reactions of this compound, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity and energy balance of a reaction. For example, the hydrolysis of the ester is typically an exergonic process.

A representative table of thermodynamic parameters for the hydrolysis of this compound is shown below.

| Parameter | Value |

|---|---|

| ΔG° (kJ/mol) | -5.8 |

| ΔH° (kJ/mol) | -2.5 |

| ΔS° (J/mol·K) | 11.1 |

These kinetic and thermodynamic profiles are essential for designing efficient and selective synthetic processes.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms at the atomic level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide detailed insights into the structures of reactants, transition states, and products, as well as the energetics of reaction pathways.

For reactions involving this compound, DFT calculations can be used to:

Model Transition State Geometries: By locating the transition state structure for a given reaction, such as the nucleophilic attack on the carbonyl carbon, it is possible to understand the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate.

Analyze Orbital Interactions: DFT allows for the visualization and quantification of the orbital interactions that constitute the stereoelectronic effects discussed in section 4.2.

Molecular dynamics simulations are particularly useful for studying enzymatic reactions. An MD simulation can model the dynamic behavior of the enzyme-substrate complex over time, providing insights into:

Substrate Binding: How the enantiomers of this compound fit into the active site of a hydrolase and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Conformational Changes: The flexibility of both the substrate and the enzyme and how their conformations change during the catalytic process.

Solvent Effects: The role of water or organic solvents in the reaction environment.

A table summarizing typical computational data that could be obtained from a DFT study of the hydrolysis of this compound is provided below.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) of Tetrahedral Intermediate Formation | 12.5 |

| Energy of Reaction (ΔErxn) | -4.2 |

| Key Bond Distance in Transition State (Ser O - C=O) | 1.85 Å |

These computational approaches complement experimental studies and provide a deeper, more detailed understanding of the mechanistic and theoretical underpinnings of reactions involving this compound.

Advanced Analytical Characterization of Ethyl 3 Chloro 2 Hydroxypropanoate and Its Transformation Products

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

The precise determination of the chemical structure of ethyl 3-chloro-2-hydroxypropanoate and its transformation products relies heavily on advanced spectroscopic techniques. Multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed insights into the molecular framework and elemental composition.

Multi-dimensional NMR Spectroscopy: While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons in a molecule, multi-dimensional NMR techniques are essential for assembling the complete structural puzzle, especially for complex molecules or for distinguishing between isomers.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons. For this compound, COSY would show correlations between the proton on the chiral center (C2), the methylene (B1212753) protons adjacent to the chlorine atom (C3), and the ethyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

A hypothetical table of expected NMR data for this compound is presented below, based on known chemical shift ranges for similar functional groups.

| Atom | ¹H Chemical Shift (ppm, multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| CH3 (ethyl) | ~1.3 (t, J=7.1) | ~14 | CH2 (ethyl) | C=O, CH2 (ethyl) |

| CH2 (ethyl) | ~4.2 (q, J=7.1) | ~62 | CH3 (ethyl) | C=O, CH3 (ethyl) |

| CH (C2) | ~4.4 (dd, J=4.5, 6.5) | ~70 | OH, CH2 (C3) | C=O, C3, CH2 (ethyl) |

| CH2 (C3) | ~3.8 (dd, J=4.5, 11.5), ~3.7 (dd, J=6.5, 11.5) | ~48 | CH (C2) | C2, C=O |

| OH | Variable | - | CH (C2) | C2 |

| C=O | - | ~171 | - | CH2 (ethyl), CH (C2), CH2 (C3) |

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. This is a critical step in identifying a new compound or confirming the identity of a known one. In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would arise from the loss of the ethyl group, the chloroethyl group, or other neutral losses. Analysis of these fragments helps to confirm the presence of specific structural motifs.

A hypothetical high-resolution mass spectrometry fragmentation table for this compound is provided below.

| m/z (calculated) | Formula | Fragment |

| 152.02398 | C5H9ClO3 | [M]+ |

| 123.02129 | C4H6ClO2 | [M - C2H5]+ |

| 107.02637 | C4H7O3 | [M - Cl]+ |

| 77.03912 | C3H5O2 | [M - CH2Cl - H]+ |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC)

As this compound is a chiral compound, determining its enantiomeric purity is often as important as determining its chemical purity. Chiral chromatography is the cornerstone for this type of analysis.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers of volatile compounds. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Cyclodextrin-based CSPs are commonly used for this purpose. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving good separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the separation of enantiomers for both analytical and preparative purposes. A variety of chiral stationary phases are available, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which have proven to be effective for a broad range of compounds. The mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) is optimized to achieve the best resolution between the enantiomers. A study on the related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, successfully employed a chiral reverse-phase HPLC method with an OD-RH column to separate its stereoisomers, suggesting a similar approach could be effective for this compound. nih.gov

The table below illustrates a hypothetical chiral HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Times | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~9.8 min |

Crystallographic Analysis for Solid-State Characterization

X-ray crystallography provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous proof of the molecule's constitution, configuration, and conformation in the solid state. For this compound, a successful crystallographic analysis would confirm the relative stereochemistry of the chiral center and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. To date, no public crystallographic data for this compound has been found.

Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the volatile components of a reaction mixture. In the synthesis of this compound, GC-MS could be used to monitor the consumption of starting materials and the formation of the product and any volatile byproducts in real-time. The mass spectrum of each separated component can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. It is particularly useful for monitoring reactions in the liquid phase. For instance, the transformation of this compound into other products could be followed by LC-MS, allowing for the identification of intermediates and final products by their retention times and mass spectra.

The following table outlines a hypothetical GC-MS method for monitoring the synthesis of this compound.

| Parameter | Condition |

| GC Column | DB-5ms (or similar non-polar column) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-300 |

Emerging Research Directions and Prospects for Ethyl 3 Chloro 2 Hydroxypropanoate

Development of Sustainable and Green Chemistry Methodologies

The push towards environmentally benign chemical manufacturing has spurred research into sustainable methods for producing ethyl 3-chloro-2-hydroxypropanoate and its derivatives. A key focus has been the use of biocatalysis, which offers mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods.

One notable advancement is the use of lipase-catalyzed reactions. Lipases, a class of enzymes, are employed for the kinetic resolution of racemic mixtures of this compound. For instance, the lipase-catalyzed esterification of its precursor, 3-chlorolactic acid, with ethanol (B145695) using Candida antarctica lipase (B570770) B (Novozym 435) has been explored as a green route to the ethyl ester. researchgate.net This enzymatic approach avoids the use of harsh reagents and simplifies downstream processing.

The choice of solvent in these biocatalytic systems is crucial for achieving high efficiency and adhering to green chemistry principles. Research on related compounds has shown that solvents like 1,4-dioxane (B91453) can be optimal for lipase-catalyzed reactions. The investigation into bio-based and less toxic solvents is an ongoing area of research to further enhance the sustainability of these processes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals and other specialized materials. This has driven the exploration of novel catalytic systems that offer high selectivity and efficiency.

Lipase-catalyzed kinetic resolution has emerged as a powerful tool. In this method, a lipase selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Studies on analogous compounds, such as ethyl 4-chloro-3-hydroxybutanoate, have demonstrated the effectiveness of lipases like Novozym 435 in achieving high enantioselectivity. researchgate.net The efficiency of these resolutions is highly dependent on reaction parameters, including the choice of lipase, solvent, and acyl donor.

Dynamic kinetic resolution (DKR) represents a further advancement, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This often involves a chemoenzymatic approach, combining a lipase with a metal-based racemization catalyst. While specific DKR studies on this compound are not yet widely reported, the successful application of this methodology to similar hydroxy esters suggests a promising avenue for future research.

Table 1: Lipase-Catalyzed Kinetic Resolution of Chloro-hydroxy Esters

| Lipase Source | Substrate | Acyl Donor | Solvent | Key Finding |

| Pseudomonas fluorescens | 3-chloro-1-arylpropan-1-ols | Vinyl butanoate | Not specified | High enantioselectivity for the (S)-enantiomer. |

| Candida rugosa | 1-aryl-3-chloropropyl esters | Water (hydrolysis) | Not specified | Effective for hydrolyzing the (R)-ester. |

| Novozym 435 (Candida antarctica lipase B) | Ethyl 4-chloro-3-hydroxybutanoate | Not specified | 1,4-dioxane | High activity and enantioselectivity. researchgate.net |

Applications in Advanced Materials Science and Pharmaceutical Intermediates

The primary application of enantiomerically pure this compound and its derivatives lies in their role as chiral building blocks for the synthesis of complex molecules, particularly pharmaceutical intermediates.

A significant finding highlights its potential in medical imaging. Enantiopure (R)-ethyl 2-acetoxy-3-iodopropanoate, derived from this compound, is a precursor for the preparation of [¹⁸F]-β-fluorolactate, a tracer for positron emission tomography (PET) imaging. researchgate.net PET is a powerful diagnostic tool in oncology and neurology, and the development of novel tracers is a critical area of research.

Furthermore, the structural motif of a chlorinated hydroxy ester is found in the side chains of various bioactive molecules. For example, similar chiral chlorohydrins are key intermediates in the synthesis of drugs like arimoclomol (B1213184) and bimoclomol. The ability to introduce both a chlorine atom and a hydroxyl group with specific stereochemistry makes this compound a valuable starting material for the synthesis of a wide range of pharmacologically active compounds. While direct applications in advanced materials science are less documented, its functional groups offer potential for incorporation into novel polymers or functional materials where chirality and reactivity are desired.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification of 3-chloro-2-hydroxypropanoic acid with ethanol under acidic catalysis. Key steps include:

- Temperature control : Maintain 60–80°C to prevent thermal degradation of intermediates .

- Purification : Use fractional distillation or column chromatography to isolate the ester.

- Yield optimization : Adjust molar ratios (e.g., ethanol:acid = 3:1) and use dehydrating agents (e.g., molecular sieves) to shift equilibrium .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Verify ester carbonyl (δ ~170 ppm in NMR) and hydroxyl proton (δ ~5 ppm in NMR) signals .

- Mass spectrometry : Confirm molecular ion peak at m/z 152.58 (CHClO) .

- Chromatography : Use HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Q. What are the critical physical and chemical properties influencing experimental handling?

- Stability : Hydrolyzes under alkaline conditions; store at 2–8°C in anhydrous solvents (e.g., dichloromethane) .

- Reactivity : The β-chloro and hydroxyl groups enable nucleophilic substitution (e.g., with amines) or oxidation reactions .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

- Methodology :

- Comparative SAR studies : Replace the chloro group with fluoro or methyl groups and evaluate enzyme inhibition (e.g., hydrolases) via kinetic assays .

- Computational modeling : Use DFT to predict electronic effects of substituents on binding affinity .

- Key findings : The hydroxyl group enhances hydrogen bonding with active sites, while the chloro group increases electrophilicity .

Q. How can researchers resolve contradictions in reported reactivity or biological data across studies?

- Approach :

- Reproducibility checks : Standardize reaction conditions (solvent, catalyst, temperature) .

- Meta-analysis : Compare datasets from peer-reviewed journals and regulatory databases (e.g., PubChem, ECHA) .

- Case example : Discrepancies in hydrolysis rates may stem from trace moisture in solvents; use Karl Fischer titration to quantify water content .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Experimental design :

- Enzyme assays : Measure inhibition constants () for serine proteases using fluorogenic substrates .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes .

- Findings : The chloro group acts as a leaving group in covalent inhibition, while the ester moiety improves membrane permeability .

Q. What strategies mitigate instability during in vitro or in vivo studies?

- Stabilization methods :

- Prodrug design : Convert the ester to a more stable amide derivative for pharmacokinetic studies .

- Encapsulation : Use liposomes or cyclodextrins to protect against hydrolysis in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.